molecular formula C11H13N B1593377 2,3,5-Trimethyl-1H-indole CAS No. 21296-92-4

2,3,5-Trimethyl-1H-indole

Cat. No. B1593377
CAS RN: 21296-92-4
M. Wt: 159.23 g/mol
InChI Key: HOFNMMIHFZBKPW-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1H-indole is a chemical compound with the molecular formula C₁₁H₁₃N . It belongs to the class of indole derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s structure consists of an indole ring with three methyl groups attached at specific positions.



Synthesis Analysis

The synthesis of 2,3,5-Trimethyl-1H-indole involves various methods, including cyclization reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone to form the indole ring system. Specific reagents and conditions may vary depending on the desired regioselectivity and yield.



Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethyl-1H-indole is crucial for understanding its properties. The indole ring consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The three methyl groups are attached at positions 2, 3, and 5 of the indole ring. These structural features influence its reactivity and interactions with other molecules.



Chemical Reactions Analysis

2,3,5-Trimethyl-1H-indole participates in various chemical reactions:



  • Acylation : The indole nitrogen can undergo acylation reactions, leading to the formation of N-acylindoles.

  • Halogenation : Halogens (e.g., chlorine or bromine) can substitute hydrogen atoms on the indole ring.

  • Reduction : Reduction of the carbonyl group in the indole system can yield 2,3,5-trimethylindoline.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

  • Solubility : Solubility in various solvents impacts its practical applications.

  • UV-Vis Absorption : The absorption spectrum in the UV-Vis region provides insights into its electronic transitions.


Scientific Research Applications

Synthesis and Functionalization

  • 2,3,5-Trimethyl-1H-indole is utilized in the synthesis and functionalization of indoles, leveraging methods like the Fisher indole synthesis and the Gassman synthesis. These processes are pivotal in creating a variety of biologically active compounds, including pharmaceuticals and agrochemical intermediates. Such syntheses often involve palladium-catalyzed reactions, known for their wide range of functionalities and applications in complex molecules (Cacchi & Fabrizi, 2005).

Characterization Techniques

  • Techniques like proton NMR spectroscopy are essential for characterizing compounds derived from indoles, including trimers formed during electro-polymerization processes. These advanced spectroscopic methods allow for a comprehensive understanding of the molecular structure and behavior of indole derivatives (Mackintosh, Mount, & Reed, 1994).

Bioactive Macromolecules

  • Indole derivatives, such as 1,1,2-trimethyl-1H-benzo[e]indole, are used to synthesize bioactive aromatic heterocyclic macromolecules. These compounds, often coupled with biomolecules like monosaccharides, exhibit significant biological activities, including antibacterial and antifungal properties (Mahmood, Salman, & Abd, 2022).

Structural Analysis and Applications

  • Novel indole derivatives are synthesized for various applications in fields like medicinal and bioorganic chemistry. Structural analysis through X-ray diffraction (XRD), NMR, and DFT studies provides insights into their potential use in non-linear optical (NLO) applications and other high-tech areas (Tariq et al., 2020).

Fluorescent Building Blocks

  • The reaction of indole derivatives with acrylic acid leads to the creation of novel fluorescent building blocks. These compounds have applications in fields requiring specific optical properties, as studied through UV-vis and fluorescence spectroscopy (Steponavičiūtė et al., 2014).

Oligomerization Studies

  • Indole derivatives undergo oligomerization in certain conditions, leading to the formation of compounds with potential biological significance. Understanding these processes can lead to insights into their role in natural systems and potential applications (Grose & Bjeldanes, 1992).

Crystal Structure Analysis

  • The crystal structure of various indole derivatives is studied for applications in material science and pharmaceuticals. This involves analyzing the molecular arrangement and intermolecular interactions to understand their properties and potential uses (Vázquez-Vuelvas et al., 2011).

Enzymatic and Catalytic Processes

  • The role of enzymes and catalysts in transforming indole derivatives has been studied, highlighting the potential for developing new chemical processes and products. This includesbioconversion and the synthesis of complex molecules through catalytic reactions (Ganachaud et al., 2008).

Multipurpose Screening Compounds

  • Indoles serve as crucial structures in medicinal chemistry, forming the basis for designing compounds that interfere with specific enzymes like sirtuins. The synthesis of such compounds provides potential pathways for drug discovery and development (Vojacek et al., 2019).

Photophysical Properties and Charge Transfer

  • The study of 1,1,2-trimethyl-1H-benzo[e]indole derivatives includes an examination of their photophysical properties, intramolecular charge transfer, and solvatochromism. Such research is crucial for the development of materials with specific optical and electronic properties (Khopkar et al., 2019).

Catalytic Hydrogenation

DFT and Spectroscopic Analysis

  • Detailed structural analysis through methods like DFT, FTIR, and NMR provides insights into the stability and properties of indole derivatives, essential for their application in various fields (Vázquez-Vuelvas et al., 2011).

Solid-phase Synthesis

  • The solid-phase synthesis of 2,3,5-trisubstituted indoles highlights the development of efficient and scalable methods for producing complex indole derivatives, essential for pharmaceutical research (Wu et al., 2001).

Asymmetric Synthesis and Tryptamine Precursors

  • The synthesis of optically pure indole derivatives is crucial for creating precursors to tryptamines, compounds with significant pharmaceutical potential (Chen et al., 2013).

Formylation Studies

  • Understanding the formylation of indole derivatives is key to developing new chemical reactions and potential pharmaceutical applications (Helliwell et al., 2006).

Acid Reaction Products and Enzyme Induction

  • Research into the acid reaction products of indole-3-carbinol provides insights into its enzymatic activities and potential biological effects, relevant to cancer research and drug development (de Kruif et al., 1991).

Aminomethylation and Aromatic Compounds

  • The aminomethylation of indoles and other aromatic compounds, catalyzed by metal triflates, is an important process in the synthesis of primary amines and related compounds, with applications in pharmaceuticals and organic synthesis (Sakai et al., 2003).

Hirshfeld Surface Analysis and DFT Calculations

  • The synthesis and structural elucidation of indole derivatives, including Hirshfeld surface analysis and DFT calculations, provide valuable information for their application in medicinal chemistry and material science (Geetha et al., 2019).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it is used in pharmaceuticals or other applications.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are essential.


Future Directions

Research on 2,3,5-Trimethyl-1H-indole should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Understand how subtle modifications affect its properties.


properties

IUPAC Name

2,3,5-trimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFNMMIHFZBKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175561
Record name 2,3,5-Trimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethyl-1H-indole

CAS RN

21296-92-4
Record name 2,3,5-Trimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21296-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0TZ55R5R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
IS Stepanenko, SA Yamashkin, TN Platkova… - Research Results in …, 2022 - cyberleninka.ru
Introduction: The problem of antibiotic resistance of microorganisms is becoming more urgent in the twenty-first century. More and more pathogenic microbes are becoming resistant to …
Number of citations: 5 cyberleninka.ru
PP Varma, BS Sherigara, KM Mahadevan… - Synthetic …, 2008 - Taylor & Francis
A simple protocol was established to synthesize 2,3-dialkyl indoles and various tetrahydrocarbazoles via Fischer indole synthesis. This method uses ceric ammonium nitrate as a …
Number of citations: 44 www.tandfonline.com
A Srinivasa, KM Mahadevan, PP Varma… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
A novel one-pot Fischer indole synthesis approach has been developed by using antimony (III) sulfate as the catalyst. Good yields were obtained after reacting phenylhydrazines …
Number of citations: 10 www.tandfonline.com
G Germinario, ECL Rigante, ID van der Werf… - Journal of analytical and …, 2017 - Elsevier
Triarylmethane (TAM) dyes are commonly used in modern inks and paints and are of large interest in different fields of application such as cultural heritage, forensic sciences, dying …
Number of citations: 24 www.sciencedirect.com
T Yang, W Zhang, R Li, B Li, X Kai, Y Sun - Energy & Fuels, 2017 - ACS Publications
To reduce the oxygen content and increase the higher heating value (HHV) of bio-oil, this paper proposed a new method for deoxy-liquefaction of corn stalk in subcritical water with …
Number of citations: 16 pubs.acs.org
K Tekin - Energy & Fuels, 2015 - ACS Publications
Hydrothermal conversion studies were performed (bio-oil obtained under hydrothermal conditions) using Russian olive (Elaeagnus angustifolia L.) seeds as a waste biomass at …
Number of citations: 45 pubs.acs.org
TT Diep, MJY Yoo, C Pook, S Sadooghy-Saraby, A Gite… - Foods, 2021 - mdpi.com
Tamarillo is a nutrient-dense fruit with a unique aroma from its volatile compounds (VCs). In this study, we aimed to compare the volatile profiles: (i) of fresh and freeze-dried tamarillo; (ii…
Number of citations: 17 www.mdpi.com
H Yan, C Lu, D Jing, X Hou - Polymer degradation and stability, 2013 - Elsevier
Chemical decomposition of an epoxy system made of tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) and 4,4′-diaminodiphenylsulfone (DDS) in supercritical 1-propanol was …
Number of citations: 33 www.sciencedirect.com
M Zhi, X Yang, R Fan, S Yue, L Zheng… - ACS Applied Polymer …, 2023 - ACS Publications
Nowadays, traditional petroleum-based diglyceryl ether of bisphenol A epoxy resins (DGEBA) have prominent problems such as nonrenewable raw materials, flammability, and poor …
Number of citations: 5 pubs.acs.org
LE Yu, ML Shulman, R Kopperud… - … science & technology, 2005 - ACS Publications
As part of the Southeastern Aerosol and Visibility Study (SEAVS), water-soluble organic species (WSOS) in fine aerosols collected from July 15 to August 25, 1995, at the Great Smoky …
Number of citations: 65 pubs.acs.org

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